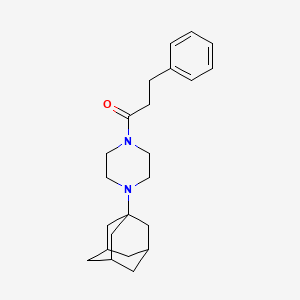![molecular formula C17H20N2O4S B5499498 N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5499498.png)
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide, also known as PAK4 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor works by inhibiting the activity of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and invasion. N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor binds to the ATP-binding pocket of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide and prevents its activation, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor has significant biochemical and physiological effects, including the inhibition of cancer cell proliferation, migration, and invasion, the induction of apoptosis, and the suppression of tumor growth in vivo. In addition, N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor is its specificity for N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide, which makes it an attractive tool for studying the role of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide in various cellular processes. However, one of the limitations of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor is its relatively low potency, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor, including the development of more potent and selective N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitors, the investigation of its therapeutic potential in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the use of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
Métodos De Síntesis
The synthesis of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor involves several steps, including the reaction between 4-aminobenzenesulfonamide and 2-methoxy-1-methylethylamine to form N-(2-methoxy-1-methylethyl)-4-aminobenzenesulfonamide, followed by the reaction with 4-fluoro-3-nitrobenzoic acid to form N-(2-methoxy-1-methylethyl)-4-[(4-fluoro-3-nitrophenyl)sulfonamido]benzamide. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.
Aplicaciones Científicas De Investigación
N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Studies have shown that N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide plays a crucial role in cancer cell proliferation, migration, and invasion, making it an attractive target for cancer therapy. In addition, N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, making it a potential target for the treatment of these diseases.
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-N-(1-methoxypropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(12-23-2)18-17(20)14-8-10-15(11-9-14)19-24(21,22)16-6-4-3-5-7-16/h3-11,13,19H,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBUKOHGAOHLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxypropan-2-yl)-4-[(phenylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5499423.png)
![4-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5499431.png)
![3-ethyl-5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499432.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5499440.png)
![N''-{4-[(4-methylbenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5499443.png)
![1'-(2-ethoxybenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5499452.png)
![4-[2-(benzylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5499461.png)
![7-[2-(4-methoxyphenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5499469.png)
![2-methyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5499485.png)
![4-(3,6-dihydropyridin-1(2H)-yl)-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5499493.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5499506.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5499510.png)
